molecular formula C8H14N2O2 B12278515 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one

Cat. No.: B12278515
M. Wt: 170.21 g/mol
InChI Key: XKROONATNAPQLW-UHFFFAOYSA-N
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Description

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be achieved through various methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is more complex and expensive .

Industrial Production Methods

Industrial production methods for 8-Oxa-1,4-diaza-spiro[5 the Prins cyclization reaction offers a scalable approach for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

8-oxa-1,4-diazaspiro[5.5]undecan-5-one

InChI

InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11)

InChI Key

XKROONATNAPQLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC1)C(=O)NCCN2

Origin of Product

United States

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